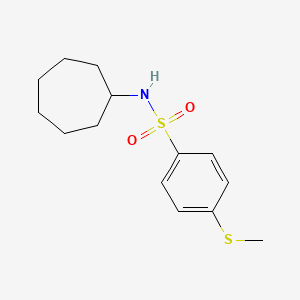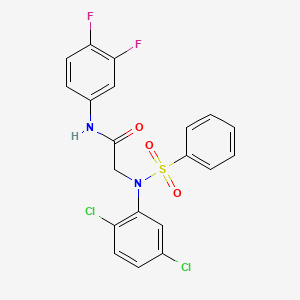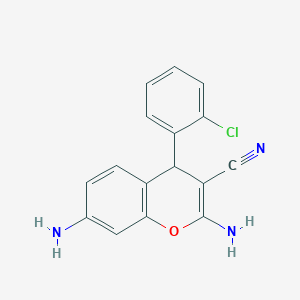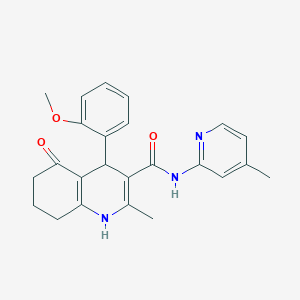![molecular formula C20H27NO2 B5117321 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine, also known as 4-MEC, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine.
作用机制
The exact mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, similar to other cathinone derivatives. Specifically, it is thought to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is what leads to the stimulant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine are similar to other cathinone derivatives. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, these effects are short-lived and can be followed by feelings of anxiety, paranoia, and depression.
实验室实验的优点和局限性
The advantages of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its relatively simple synthesis method and its ability to act as a monoamine transporter inhibitor. This makes it useful for studying the effects of cathinone derivatives on the central nervous system and for investigating potential therapeutic uses of these compounds. However, the limitations of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its potential for abuse and its short-lived effects. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy are not well established.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine. One area of interest is the potential therapeutic uses of cathinone derivatives. Specifically, researchers are investigating the use of these compounds for the treatment of depression, ADHD, and other psychiatric disorders. Additionally, there is interest in developing new cathinone derivatives that have improved safety and efficacy profiles. Finally, researchers are investigating the long-term effects of cathinone derivatives on the central nervous system and the potential for addiction and abuse.
合成方法
The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine involves the reaction of 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine as the final product. The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine has been used extensively in scientific research to study its pharmacological properties and mechanism of action. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine. It has been used in studies to investigate the effects of cathinone derivatives on the central nervous system and to determine the potential therapeutic uses of these compounds.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(4-5-17-6-10-19(22-2)11-7-17)21-15-14-18-8-12-20(23-3)13-9-18/h6-13,16,21H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUMLMIVJNQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)


![2-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5117264.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)

![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)

